2-(1,3-Benzoxazol-2-yl)benzoic acid
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Overview
Description
2-(1,3-Benzoxazol-2-yl)benzoic acid is an organic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . This compound is a derivative of benzoxazole, a bicyclic heteroaromatic compound that is widely used in various fields of chemistry and industry due to its unique structural and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid typically involves the reaction of 2-aminophenol with an appropriate carboxylic acid derivative under specific conditions. One common method involves the condensation of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst, such as a metal catalyst or an ionic liquid catalyst, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of nanocatalysts has been reported to improve the yield and reduce the reaction time . Additionally, the use of environmentally friendly solvents and reaction conditions is often preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Benzoxazol-2-yl)benzoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoxazole derivatives with additional functional groups, while substitution reactions may introduce new substituents onto the benzoxazole ring .
Scientific Research Applications
2-(1,3-Benzoxazol-2-yl)benzoic acid has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, it has been studied for its potential antimicrobial, antifungal, and anticancer activities . Additionally, it is used in the development of new materials with specific electronic and optical properties for industrial applications .
Mechanism of Action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is thought to result from its ability to disrupt the cell membrane of bacteria and fungi . In cancer research, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(1,3-Benzoxazol-2-yl)benzoic acid is unique among benzoxazole derivatives due to its specific structural features and functional properties. Similar compounds include other benzoxazole derivatives such as 2-(2H-1,2,3-triazol-2-yl)benzoic acid and various substituted benzoxazoles . Compared to these compounds, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYKNMQHISKPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306542 |
Source
|
Record name | 2-(2-Benzoxazolyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104286-03-5 |
Source
|
Record name | 2-(2-Benzoxazolyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104286-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzoxazolyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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